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Compound of Interest

Methyl 4-(Ethylamino)-3-
Compound Name:

hydroxybenzoate
CAS No.: 1820609-04-8
Cat. No.: B1432751

Get Quote

Abstract & Scope

This application note details the protocol for the identification, structural characterization, and
guantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate (C10H13NOs), a key
pharmaceutical intermediate often encountered in the synthesis of local anesthetics and
specific receptor ligands (e.g., 5-HT4 agonists).

While often overshadowed by its parent compound (Orthocaine/Methyl 4-amino-3-
hydroxybenzoate), the N-ethylated derivative presents unique mass spectrometric challenges
due to the competing fragmentation pathways of the secondary amine and the benzoate ester.
This guide provides a validated LC-MS/MS workflow, theoretical fragmentation derivation, and
troubleshooting strategies for researchers in drug development and impurity profiling.

Chemical Context & Properties
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Understanding the physicochemical properties is the first step to a robust MS method. The
presence of both a phenolic hydroxyl and a secondary amine makes this molecule amphoteric,
but it will predominantly ionize in positive mode under acidic conditions.

Property Value Notes

Methyl 4-(ethylamino)-3-

IUPAC Name

hydroxybenzoate
CAS Number 1820609-04-8 Verified Research Chemical
Formula C10H13NOs3
Molecular Weight 195.22 g/mol Monoisotopic Mass: 195.0895
pKa (Calc.) ~4.5 (Amine), ~8.5 (Phenol) lonizes best at pH < 4

Suitable for Reversed-Phase

LogP ~1.9-2.2

LC

Experimental Protocol
Sample Preparation

Objective: Minimize matrix effects while ensuring complete solubility.

o Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS Grade). (Conc: 1
mg/mL).

o Working Standard: Dilute stock 1:1000 in Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.

 Stability Note: Fresh preparation is recommended. Benzoate esters can hydrolyze over time
in unbuffered aqueous solutions; keep at 4°C.

Liquid Chromatography (LC) Conditions

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent). Column: C18 Reverse Phase
(e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 um).
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Parameter Setting Rationale

Mobile Phase A Water + 0.1% Formic Acid Protonation source for [M+H]+

) Acetonitrile + 0.1% Formic ) .
Mobile Phase B Acid Organic modifier
Ci

Flow Rate 0.4 mL/min Optimal for ESI sensitivity

Improves peak shape for
Column Temp 40°C ]
amines

Injection Vol 2.0 uL Prevent column overload

Gradient Profile:

0.0 min: 5% B

1.0 min: 5% B (Desalting/Loading)

6.0 min: 95% B (Elution)

7.0 min: 95% B (Wash)

7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Source: Electrospray lonization (ESI) in Positive Mode. Analyzer: Triple Quadrupole (QqQ)
operating in MRM mode for quant, or Q-TOF for accurate mass.

Capillary Voltage: 3500 V

Gas Temperature: 300°C

Nebulizer Pressure: 35 psi

Sheath Gas Flow: 11 L/min
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Results & Discussion: Fragmentation Analysis
Full Scan & Precursor Selection

In positive ESI, the molecule forms a stable protonated pseudomolecular ion [M+H]* at m/z
196.1. Sodium adducts [M+Na]* (m/z 218.1) may appear if glassware is not strictly rinsed, but
the protonated species is preferred for fragmentation.

Fragmentation Pathways (MS/MS)

The fragmentation logic follows standard even-electron ion rules. The two primary labile sites
are the ethyl group on the amine and the methyl ester.

o Primary Transition (Loss of Ethene): The secondary amine undergoes a rearrangement
(likely via a 4-membered transition state or inductive cleavage) losing the ethyl group as
neutral ethene (Cz2Hs, 28 Da).

o Reaction:[M+H]* (196) -> [M+H - C2Ha4]* (168)

o Significance: This regenerates the "Orthocaine" (Methyl 4-amino-3-hydroxybenzoate) core

ion.

e Secondary Transition (Loss of Methanol): The ester moiety undergoes neutral loss of
methanol (CH3OH, 32 Da), forming an acylium ion.

o Reaction:[M+H]* (196) -> [M+H - CHsOH]* (164)

o Combined Loss (Core Ring): Sequential loss of the ethyl group and the ester methoxy group
leads to the stable ring fragment.

o Reaction:m/z 168 -> m/z 136 (Loss of CHsOH from the 168 fragment).

MRM Transitions for Quantification

For high-sensitivity quantification (e.g., impurity analysis), use the following Multiple Reaction
Monitoring (MRM) transitions:
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Collision Energy

Precursor lon (m/z)  Product lon (m/z) (eV) Type
e

Quantifier (Most
196.1 168.1 15-20

abundant)

Qualifier (Structural
196.1 136.1 30-35 _ )

confirmation)
196.1 164.1 15-20 Qualifier (Alternative)

Visualization of Fragmentation Pathway[1][2][3]

The following diagram illustrates the mechanistic breakdown of the molecule inside the collision
cell.

Precursor lon [M+H]+
m/z 196

(Methyl 4-(ethylamino)-3-hydroxybenzoate)

N-Dealkylation Ester Cleavage

(-28 Da) (-32 Da)
Fragment A Fragment B
m/z 168 m/z 164
[M+H - C2H4]+ [M+H - CH3OH]+
(Loss of Ethyl Group) (Loss of Methanol)

Core lon

m/z 136
[Frag A - CH3OH]+
(Acylium lon)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the parallel losses of the ethyl
and methoxy groups.
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Method Validation & Troubleshooting
Linearity & Sensitivity

e Linear Range: Typically 1.0 ng/mL to 1000 ng/mL.
e LOD: ~0.1 ng/mL (Signal-to-Noise > 3).

o Self-Validation Check: If the ratio of the Quantifier (168) to Qualifier (136) ion deviates by
>20% from the standard, suspect matrix interference or co-eluting isobaric impurities.

Common Issues

e Peak Tailing: The secondary amine can interact with free silanols on the column.

o Fix: Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped
column (e.g., C18 Shield RP).

o Low Sensitivity:

o Fix: Check pH.[1][2] Ensure the mobile phase is acidic (pH ~3.0) to fully protonate the
amine.

e Sodium Adducts: Strong m/z 218 peak.

o Fix: Switch to plastic solvent bottles; glass leaches sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
e 2. pubs.acs.org [pubs.acs.org]

» To cite this document: BenchChem. [Application Note: Mass Spectrometry Characterization
and Quantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b1432751/docs#application-note-mass-spectrometry-
characterization-and-quantification-of-methyl-4-ethylamino-3-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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